Ethyl 2-(2-(p-tolylthio)acetamido)thiophene-3-carboxylate
Description
Ethyl 2-(2-(p-tolylthio)acetamido)thiophene-3-carboxylate is a thiophene-based derivative characterized by a p-tolylthio (-S-C₆H₄-CH₃) group attached via an acetamido linker to the thiophene core. Thiophene carboxylates are widely studied for their roles as enzyme inhibitors, receptor modulators, and bioactive intermediates, with substituents on the acetamido moiety critically influencing their physicochemical and biological properties .
Properties
IUPAC Name |
ethyl 2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c1-3-20-16(19)13-8-9-21-15(13)17-14(18)10-22-12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVKRSBQMMEANZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)CSC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl 2-(2-(p-tolylthio)acetamido)thiophene-3-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is advantageous due to its simplicity and the availability of reagents.
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Gewald reaction is also employed in industrial settings, with modifications to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(p-tolylthio)acetamido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
Ethyl 2-(2-(p-tolylthio)acetamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various thiophene derivatives.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(p-tolylthio)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, while its anticancer activity is linked to the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs): Cyano and nitro substituents () enhance electrophilicity, favoring antioxidant activity.
- Bulkier Substituents : The p-tolylthio group may improve lipid solubility and membrane permeability compared to smaller groups like chloroacetamido .
NMDAR Modulation
Compounds like EU1794-29 and EU1794-2 () act as allosteric modulators of NMDA receptors, with the 2-imino-4-oxothiazolidin-5-yl group critical for binding. The p-tolylthio group’s sulfur atom may similarly engage in hydrogen bonding or hydrophobic interactions, though its efficacy remains untested .
Antioxidant and Anti-Inflammatory Effects
Derivatives with cyanoacryloyl substituents () exhibit radical scavenging activity (IC₅₀: 12–45 μM in DPPH assays) and reduce COX-2 expression. The p-tolylthio group’s electron-donating properties could modulate redox activity compared to EWGs .
Antimicrobial Activity
Thioureido derivatives () show MIC values of 8–32 μg/mL against Candida albicans and Staphylococcus aureus. The p-tolylthio group’s lipophilicity may enhance penetration through microbial membranes .
Physicochemical Properties and Stability
- Molecular Weight : The target compound’s estimated molecular weight (~375 g/mol) is comparable to analogs in (356.57 g/mol) and 17 (460.89 g/mol).
- Solubility : Thiophene carboxylates with aromatic substituents (e.g., furyl in ) exhibit poor aqueous solubility, necessitating formulation adjustments.
- Crystallinity: Derivatives like those in and form stable monoclinic crystals, suggesting the p-tolylthio analog may also crystallize efficiently .
Biological Activity
Ethyl 2-(2-(p-tolylthio)acetamido)thiophene-3-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, exhibits a range of pharmacological properties that are of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
This compound is part of a class of compounds known for their diverse biological activities. The structure includes a thiophene ring, an acetamido group, and a p-tolylthio moiety, which contribute to its reactivity and interaction with biological targets. The IUPAC name for this compound is ethyl 3-[[2-(4-methylphenyl)sulfanylacetyl]amino]-5-phenylthiophene-2-carboxylate, and it has the following molecular formula: C₁₈H₁₉NO₃S₂.
Biological Activities
The biological activities of this compound have been explored in various studies, revealing several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity. The mechanism involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the activation of caspases and modulation of cell cycle regulators, leading to cell death.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to reduced synthesis of inflammatory mediators.
- Cell Signaling Modulation : It appears to affect signaling pathways related to apoptosis and cell proliferation, particularly those involving the MAPK/ERK pathway.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound can induce oxidative stress in cancer cells, contributing to its anticancer effects.
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against Staphylococcus aureus with MIC values < 10 µg/mL. |
| Study 2 | Showed anti-inflammatory effects in a murine model of arthritis, reducing paw swelling by 50% compared to controls. |
| Study 3 | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
